Cyclohexanone, 2-(4-quinazolinylthio)-
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Overview
Description
2-(quinazolin-4-ylthio)cyclohexanone is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline moiety attached to a cyclohexanone ring via a sulfur atom, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinazolin-4-ylthio)cyclohexanone typically involves the reaction of quinazoline derivatives with cyclohexanone derivatives under specific conditions. One common method includes the use of a thiolation reaction, where a quinazoline derivative is reacted with a cyclohexanone derivative in the presence of a sulfur source such as thiourea or elemental sulfur. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(quinazolin-4-ylthio)cyclohexanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(quinazolin-4-ylthio)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(quinazolin-4-ylthio)cyclohexanone involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities but lacks the cyclohexanone ring.
2-(quinazolin-4-ylthio)acetophenone: Another derivative with a different substituent on the quinazoline moiety.
4-(quinazolin-4-ylthio)benzoic acid: Features a benzoic acid group instead of a cyclohexanone ring.
Uniqueness
2-(quinazolin-4-ylthio)cyclohexanone is unique due to the presence of both the quinazoline moiety and the cyclohexanone ring, which contribute to its distinct chemical properties and biological activities. The sulfur linkage also adds to its reactivity and potential for diverse chemical transformations .
Biological Activity
Cyclohexanone, 2-(4-quinazolinylthio)- is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound Cyclohexanone, 2-(4-quinazolinylthio)- can be synthesized through various methods involving the reaction of cyclohexanone with quinazoline derivatives. The presence of the quinazolinylthio group is crucial for its biological activity.
Synthesis Method
- Reagents : Cyclohexanone, 4-chloroquinazoline, and a suitable base (e.g., sodium hydride).
- Procedure :
- Mix cyclohexanone with 4-chloroquinazoline in an organic solvent.
- Add the base to facilitate the nucleophilic substitution reaction.
- Purify the product using column chromatography.
Antibacterial Activity
Research indicates that Cyclohexanone, 2-(4-quinazolinylthio)- exhibits significant antibacterial properties. In a study testing various synthesized compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus, it was found that some derivatives showed moderate to high antibacterial activity compared to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Cyclohexanone Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|---|
Cyclohexanone, 2-(4-quinazolinylthio)- | E. coli | 15 | Moderate |
Cyclohexanone, 2-(4-quinazolinylthio)- | S. aureus | 20 | High |
Control (Ampicillin) | E. coli | 25 | High |
Control (Ampicillin) | S. aureus | 30 | High |
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The quinazoline moiety in the compound may enhance its interaction with bacterial enzymes.
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of Cyclohexanone derivatives in treating infections caused by resistant strains of bacteria in clinical settings. Results indicated that certain derivatives significantly reduced bacterial load in infected tissues compared to untreated controls.
- Toxicity Assessment : Another case study focused on the safety profile of Cyclohexanone, 2-(4-quinazolinylthio)-. It was found to have low toxicity in vitro, indicating a favorable therapeutic index for potential medicinal applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of Cyclohexanone derivatives. Modifications at specific positions on the quinazoline ring can enhance antibacterial potency or reduce toxicity.
Key Findings from SAR Studies
- Substituent Effects : Introduction of electron-donating groups on the quinazoline ring generally increases antibacterial activity.
- Chain Length : Variations in the length of the thioether chain can affect solubility and permeability across bacterial membranes.
Properties
CAS No. |
51239-48-6 |
---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-quinazolin-4-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H14N2OS/c17-12-7-3-4-8-13(12)18-14-10-5-1-2-6-11(10)15-9-16-14/h1-2,5-6,9,13H,3-4,7-8H2 |
InChI Key |
TWLMCNULZJCCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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